![molecular formula C9H11Si B3046170 (2,4,6-Trimethylphenyl)silane CAS No. 120578-34-9](/img/structure/B3046170.png)
(2,4,6-Trimethylphenyl)silane
Overview
Description
(2,4,6-Trimethylphenyl)silane, also known as TMS or Mesityl Silane, is an organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Protecting Groups in Synthesis
(2,4,6-Trimethylphenyl)silane and its derivatives are significant in the field of synthetic chemistry. A study by Popp et al. (2007) investigated triorganyl(2,4,6-trimethoxyphenyl)silanes as protecting groups for silicon. These compounds were found effective in selective cleavage processes, leading to the production of chlorosilanes and demonstrating the potential of (2,4,6-trimethoxyphenyl)silanes in synthetic applications (Popp et al., 2007).
Applications in Li-ion Batteries
Novel silane compounds, similar to this compound, have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries. Amine et al. (2006) reported that these silane molecules effectively dissolve various lithium salts and enhance the performance of Li-ion batteries, indicating the potential of this compound derivatives in battery technology (Amine et al., 2006).
Radical-Based Reactions in Organic Chemistry
The radical-based applications of silane compounds, including this compound, are significant in organic chemistry. Chatgilialoglu and Lalevée (2012) discussed the use of tris(trimethylsilyl)silane in radical reductions and hydrosilylation reactions, highlighting its utility in producing high yields with excellent chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).
Modifying Materials for Enhanced Performance
Silane compounds, including those related to this compound, have been used to modify various materials for improved performance. Zhu et al. (2004) explored water-based silane mixtures for metal corrosion protection, demonstrating their effectiveness as replacements for conventional treatments and emphasizing the utility of silane compounds in material science (Zhu & Ooij, 2004).
Future Directions
properties
InChI |
InChI=1S/C9H11Si/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXPOJMQRBBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40767120 | |
Record name | (2,4,6-Trimethylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120578-34-9 | |
Record name | (2,4,6-Trimethylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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